molecular formula C13H27ClN2O2 B2443197 tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride CAS No. 1909313-44-5

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B2443197
CAS No.: 1909313-44-5
M. Wt: 278.82
InChI Key: LJKDYGCFZSOSOX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride: is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring with dimethyl substitutions, and a carbamate linkage. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the 4,6-dimethylpiperidine intermediate. This can be achieved through the hydrogenation of 4,6-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Carbamate Formation: : The piperidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine. This step forms the tert-butyl carbamate derivative.

  • Hydrochloride Salt Formation: : Finally, the tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the carbamate group.

    Substitution Products: Various substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive piperidine compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate hydrochloride
  • tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)ethyl]carbamate hydrochloride
  • tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)propyl]carbamate hydrochloride

Uniqueness

Compared to similar compounds, tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKDYGCFZSOSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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